molecular formula C22H21N3O B11026091 2,5-dimethyl-6-(2-methylbenzyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one

2,5-dimethyl-6-(2-methylbenzyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No.: B11026091
M. Wt: 343.4 g/mol
InChI Key: KJUCBEIDWNLYNQ-UHFFFAOYSA-N
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Description

2,5-Dimethyl-6-(2-methylbenzyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[1,5-a]pyrimidine core with various substituents, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-6-(2-methylbenzyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2,5-dimethylpyrazole and 2-methylbenzyl bromide, the reaction proceeds through nucleophilic substitution followed by cyclization with a suitable reagent like phenyl isocyanate. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-6-(2-methylbenzyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule, altering its properties.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

    Substitution: Various halides or nucleophiles in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2,5-Dimethyl-6-(2-methylbenzyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anti-inflammatory, anticancer, and neuroprotective properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,5-dimethyl-6-(2-methylbenzyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one involves its interaction with specific molecular targets. It may inhibit enzymes or modulate receptors, leading to changes in cellular pathways. For instance, it could inhibit kinases involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dimethyl-4-(4-methylbenzyl)pyridine
  • 2,4-Dimethyl-5-[(2-methylbenzyl)thio]pyrimidine

Uniqueness

Compared to similar compounds, 2,5-dimethyl-6-(2-methylbenzyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one has a unique combination of substituents that confer distinct chemical and biological properties. Its specific structure allows for targeted interactions with biological molecules, making it a valuable compound in research and potential therapeutic applications.

Properties

Molecular Formula

C22H21N3O

Molecular Weight

343.4 g/mol

IUPAC Name

2,5-dimethyl-6-[(2-methylphenyl)methyl]-3-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C22H21N3O/c1-14-9-7-8-12-18(14)13-19-15(2)23-21-20(17-10-5-4-6-11-17)16(3)24-25(21)22(19)26/h4-12,24H,13H2,1-3H3

InChI Key

KJUCBEIDWNLYNQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CC2=C(N=C3C(=C(NN3C2=O)C)C4=CC=CC=C4)C

Origin of Product

United States

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